![molecular formula C17H23ClN2O3 B247848 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B247848.png)
1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbutanoyl)piperazine
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Overview
Description
1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbutanoyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbutanoyl)piperazine is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the growth of fungi by disrupting the fungal cell membrane.
Biochemical and Physiological Effects:
1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbutanoyl)piperazine has been found to have various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells. It has also been found to inhibit the growth of fungal cells by disrupting the fungal cell membrane. In addition, it has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbutanoyl)piperazine in lab experiments include its high purity and good yields. It is also relatively easy to synthesize. However, its mechanism of action is not fully understood, which limits its potential applications in research.
Future Directions
There are several future directions for research on 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbutanoyl)piperazine. One direction is to study its potential use in cancer therapy in more detail. Another direction is to study its potential use in the treatment of fungal infections. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects.
Conclusion:
In conclusion, 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbutanoyl)piperazine is a chemical compound that has potential applications in various scientific research areas. Its synthesis method has been optimized to produce high yields of the compound with good purity. It has been found to have anticancer and antifungal properties, and has been studied for its potential use in cancer therapy and the treatment of fungal infections. Further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesis Methods
The synthesis of 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbutanoyl)piperazine involves the reaction of 4-chlorophenoxyacetic acid with 3-methylbutanoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperazine to obtain the final product. The synthesis method has been optimized to produce high yields of the compound with good purity.
Scientific Research Applications
1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbutanoyl)piperazine has potential applications in various scientific research areas. It has been found to have anticancer properties and has been studied for its potential use in cancer therapy. It has also been found to have antifungal properties and has been studied for its potential use in the treatment of fungal infections.
properties
Product Name |
1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbutanoyl)piperazine |
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Molecular Formula |
C17H23ClN2O3 |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C17H23ClN2O3/c1-13(2)11-16(21)19-7-9-20(10-8-19)17(22)12-23-15-5-3-14(18)4-6-15/h3-6,13H,7-12H2,1-2H3 |
InChI Key |
JKHHXUARUGMKQE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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